[Di(benzenesulfonyl)methylidene](triphenyl)-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(benzenesulfonyl)methylidene-lambda~5~-arsane is an organoarsenic compound characterized by the presence of benzenesulfonyl groups and a triphenylarsane core
Vorbereitungsmethoden
The synthesis of Di(benzenesulfonyl)methylidene-lambda~5~-arsane typically involves the reaction of triphenylarsane with benzenesulfonyl chloride under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of a strong base such as sodium hydride to deprotonate the benzenesulfonyl chloride, facilitating its nucleophilic attack on the triphenylarsane. The reaction is typically conducted in a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Analyse Chemischer Reaktionen
Di(benzenesulfonyl)methylidene-lambda~5~-arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially under the influence of catalysts like aluminum chloride or ferric chloride. .
Wissenschaftliche Forschungsanwendungen
Di(benzenesulfonyl)methylidene-lambda~5~-arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in cancer cells.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes .
Wirkmechanismus
The mechanism of action of Di(benzenesulfonyl)methylidene-lambda~5~-arsane involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the triphenylarsane core can interact with cellular membranes, affecting their integrity and function. These interactions lead to the compound’s biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, Di(benzenesulfonyl)methylidene-lambda~5~-arsane exhibits unique properties due to the presence of both benzenesulfonyl and triphenylarsane groups. Similar compounds include:
N,N’-di(benzenesulfonyl)-p-phenylenediamine: This compound also contains benzenesulfonyl groups but differs in its core structure, leading to different chemical and biological properties.
Triphenylphosphine derivatives: These compounds share the triphenyl core but have phosphorus instead of arsenic, leading to different chemical behaviors and uses
Eigenschaften
CAS-Nummer |
117953-09-0 |
---|---|
Molekularformel |
C31H25AsO4S2 |
Molekulargewicht |
600.6 g/mol |
IUPAC-Name |
bis(benzenesulfonyl)methylidene-triphenyl-λ5-arsane |
InChI |
InChI=1S/C31H25AsO4S2/c33-37(34,29-22-12-4-13-23-29)31(38(35,36)30-24-14-5-15-25-30)32(26-16-6-1-7-17-26,27-18-8-2-9-19-27)28-20-10-3-11-21-28/h1-25H |
InChI-Schlüssel |
WTEDQUGXCYWVRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.